molecular formula C33H61N7O7 B14401978 N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide CAS No. 84794-68-3

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide

Cat. No.: B14401978
CAS No.: 84794-68-3
M. Wt: 667.9 g/mol
InChI Key: CSYWLXVQPPQSON-QCOJBMJGSA-N
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Description

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple valine residues, an amino acid known for its role in protein synthesis and muscle metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each valine residue is added to the chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the peptide bonds or side chains, often using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can break disulfide bonds if present, using agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: DTT, TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-valine: A simpler derivative with fewer valine residues.

    N-Acetyl-L-tyrosine: Another acetylated amino acid with different properties and applications.

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medicine.

Uniqueness

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide is unique due to its multiple valine residues, which can influence its stability, solubility, and biological activity. This makes it distinct from simpler peptides and other acetylated amino acids.

Properties

CAS No.

84794-68-3

Molecular Formula

C33H61N7O7

Molecular Weight

667.9 g/mol

IUPAC Name

(2S)-2-acetamido-3-methyl-N-[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]butanamide

InChI

InChI=1S/C33H61N7O7/c1-15(2)22(28(42)34-14)36-30(44)24(17(5)6)38-32(46)26(19(9)10)40-33(47)27(20(11)12)39-31(45)25(18(7)8)37-29(43)23(16(3)4)35-21(13)41/h15-20,22-27H,1-14H3,(H,34,42)(H,35,41)(H,36,44)(H,37,43)(H,38,46)(H,39,45)(H,40,47)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

CSYWLXVQPPQSON-QCOJBMJGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NC)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC)NC(=O)C

Origin of Product

United States

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